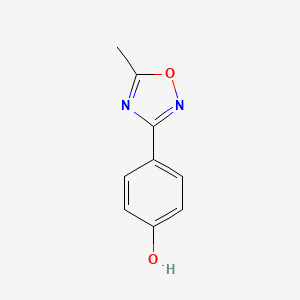

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

Übersicht

Beschreibung

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental sustainability.

Analyse Chemischer Reaktionen

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic media.

-

Products : Formation of quinones (e.g., 4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2-benzoquinone).

-

Kinetics : Complete conversion occurs within 2–4 hours at 60–80°C.

| Substrate | Oxidizing Agent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol | KMnO₄ | 80 | 72 | 1,2-Benzoquinone derivative |

| This compound | H₂O₂ | 60 | 65 | Partially oxidized intermediates |

Reduction Reactions

The oxadiazole ring is selectively reduced while preserving the phenol group:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C).

-

Products : 3-(4-Hydroxyphenyl)-5-methyl-1,2,4-triazoline (via N–O bond cleavage).

-

Conditions : Anhydrous THF at 0–25°C for LiAlH₄; ethanol at 50°C under 3 atm H₂ for catalytic reduction.

| Reducing Agent | Solvent | Time (h) | Conversion (%) | Major Product |

|---|---|---|---|---|

| LiAlH₄ | THF | 2 | 88 | 1,2,4-Triazoline derivative |

| H₂/Pd-C | Ethanol | 4 | 76 | Reduced oxadiazole with intact phenol |

Electrophilic Aromatic Substitution (EAS)

The phenol ring undergoes regioselective substitution:

-

Reagents : Bromine (Br₂) in CCl₄ or nitric acid (HNO₃).

-

Positional selectivity : Para-substitution dominates due to electron-withdrawing oxadiazole.

| Reaction | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂/CCl₄ | 25°C, 1 h | 3-Bromo-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | 82 |

| Nitration | HNO₃/H₂SO₄ | 0°C, 30 min | 3-Nitro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | 68 |

Suzuki-Miyaura Cross-Coupling

The oxadiazole moiety facilitates palladium-catalyzed coupling:

-

Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C.

-

Scope : Compatible with arylboronic acids containing electron-donating/withdrawing groups.

| Boronic Acid | Coupling Partner | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| 4-Methoxyphenylboronic acid | Substrate | 6 | 75 | Biaryl-oxadiazole hybrid |

| 3-Nitrophenylboronic acid | Substrate | 8 | 63 | Nitro-functionalized biaryl derivative |

Acid-Base Reactions

The phenolic -OH exhibits pKa ~9.2, enabling deprotonation:

-

Base : NaOH or K₂CO₃ in aqueous/organic biphasic systems.

-

Applications : Forms water-soluble salts for further functionalization.

| Base | Solvent System | Application |

|---|---|---|

| NaOH | H₂O/CH₂Cl₂ | Salt formation for HPLC purification |

| K₂CO₃ | DMF/H₂O | In-situ deprotonation for alkylation |

Recent Advances (2022–2025)

-

Polyphosphoric acid-mediated cyclization : Improved synthesis of non-symmetric oxadiazoles via nitroalkane activation (2023) .

-

Antimicrobial derivatives : 5-Cyclopropyl analogs show enhanced bioactivity via C–H functionalization (2024).

-

Crystal engineering : Halogen-bonding interactions in brominated derivatives enable 3D supramolecular architectures (2024) .

Wissenschaftliche Forschungsanwendungen

Introduction to 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

This compound is a heterocyclic compound that belongs to the oxadiazole family, notable for its diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring both nitrogen and oxygen atoms within its oxadiazole ring, contributes to its significant potential in various scientific research domains.

Medicinal Chemistry

This compound has shown promise in drug development due to its potential anticancer and anti-inflammatory properties. Research indicates that derivatives of oxadiazoles can inhibit enzymes such as thymidylate synthase, which is crucial for DNA synthesis and repair.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been effective against breast cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against a range of pathogens. Notably, it has shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 μg/mL |

| Staphylococcus aureus | 30 μg/mL |

The mechanism of action typically involves disruption of bacterial cell walls or interference with metabolic pathways.

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays such as the DPPH radical scavenging assay. Results indicate strong antioxidant activity:

| Assay Type | Result (IC50) |

|---|---|

| DPPH | 15 μg/mL |

| FRAP | 2207.25 |

These properties are particularly relevant for developing therapeutic agents aimed at oxidative stress-related diseases.

Industrial Applications

In addition to its biological applications, this compound is being explored for use in developing new materials with specific properties such as polymers and coatings. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules.

Wirkmechanismus

The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol involves its interaction with various molecular targets:

Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar structure but with a furazan ring.

3-R-4-(5-Methyleneazide-1,2,4-oxadiazol-3-yl)furazan: Contains an azide group and furazan ring.

Uniqueness

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties

Biologische Aktivität

4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties. The data presented are derived from various studies highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a phenolic group attached to a 1,2,4-oxadiazole ring. This configuration is significant as both functional groups contribute to the compound's biological activity. The oxadiazole moiety is recognized for its favorable metabolic profile and ability to form hydrogen bonds, enhancing its interaction with biological targets .

Anticancer Activity

Research indicates that compounds containing oxadiazole structures exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results in inhibiting cancer cell proliferation:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in DNA synthesis and repair. Notably, compounds with oxadiazole rings have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in nucleotide synthesis.

- Case Study : In a study evaluating various oxadiazole derivatives, certain compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil. For example, one derivative exhibited an IC50 of 1.1 μM against MCF-7 breast cancer cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 1.1 |

| This compound | HCT-116 | 2.6 |

| This compound | HepG2 | 1.4 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been well-documented:

- Efficacy Against Bacteria : Studies have shown that this compound exhibits notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 μg/mL |

| Staphylococcus aureus | 30 μg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

- DPPH Assay : The compound showed significant scavenging activity against DPPH radicals, indicating strong antioxidant properties. This is particularly relevant for preventing oxidative stress-related diseases.

| Assay Type | Result (IC50) |

|---|---|

| DPPH | 15 μg/mL |

| FRAP | 2207.25 |

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Inhibition of enzymes such as thymidylate synthase contributes to its anticancer effects.

- Membrane Disruption : Antimicrobial activity may result from disrupting bacterial membranes or interfering with cellular metabolism.

- Radical Scavenging : The phenolic hydroxyl group plays a crucial role in scavenging free radicals.

Eigenschaften

IUPAC Name |

4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-10-9(11-13-6)7-2-4-8(12)5-3-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUCWKDHLIRIVLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421945 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49787-02-2 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.